molecular formula C11H12N2O5S B2565010 ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate CAS No. 864937-80-4

ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B2565010
CAS No.: 864937-80-4
M. Wt: 284.29
InChI Key: ORCSCRNUAIKPQS-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazole ring, a dioxine moiety, and an ester functional group, making it an interesting subject for scientific research.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazole-4-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . The compound’s interactions with biomolecules are primarily mediated through its ability to undergo electrophilic and nucleophilic substitutions, which can modulate the activity of enzymes and proteins involved in these biochemical processes .

Cellular Effects

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazole-4-carboxylate has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific enzymes and receptors, which can lead to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazole-4-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring can interact with various enzymes, leading to their inhibition or activation . These interactions can result in the modulation of metabolic pathways and the regulation of gene expression, which are essential for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazole-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various environmental conditions, such as temperature and pH . Additionally, long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects observed in these studies indicate that the compound’s efficacy and safety are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazole-4-carboxylate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are essential for its biological activity and therapeutic potential.

Subcellular Localization

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Dioxine Moiety: The dioxine ring can be introduced through a Diels-Alder reaction between a suitable diene and dienophile.

    Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazole-4-carboxylate can be compared with similar compounds such as:

    Ethyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-5-methylbenzoic acid: Similar structure but with a benzoic acid moiety.

    4-(5,6-dihydro-1,4-dioxine-2-amido)benzoic acid: Contains a benzoic acid group instead of a thiazole ring.

The uniqueness of this compound lies in its combination of the thiazole ring and dioxine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c1-2-17-10(15)7-6-19-11(12-7)13-9(14)8-5-16-3-4-18-8/h5-6H,2-4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCSCRNUAIKPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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